4-Butoxy-3-methoxybenzaldehyde
Overview
Description
4-Butoxy-3-methoxybenzaldehyde is a chemical compound that can be considered a derivative of vanillin, a well-known flavoring agent. While the specific compound is not directly studied in the provided papers, related methoxybenzaldehyde derivatives have been investigated, which can offer insights into the properties and behaviors of 4-Butoxy-3-methoxybenzaldehyde.
Synthesis Analysis
The synthesis of methoxybenzaldehyde derivatives can involve various chemical reactions. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reactions, with an overall yield of 82.26% under optimized conditions . Similarly, 4-Butoxy-3-methoxybenzaldehyde could potentially be synthesized through related methods, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using spectroscopic methods and quantum chemical calculations. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde involved the use of density functional theory (DFT) to calculate optimized geometry, vibrational frequencies, NMR chemical shifts, and other molecular properties . These techniques could be applied to 4-Butoxy-3-methoxybenzaldehyde to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in various chemical reactions. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol leads to methoxylation and dimerization reactions . Additionally, the reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde has been explored, allowing for the regioselective removal and substitution of the methoxy group . These studies suggest that 4-Butoxy-3-methoxybenzaldehyde could also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their molecular structure. The crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives revealed different conformations and hydrogen-bonding patterns, which are crucial for understanding the solid-state properties . The novel binary organic complex formed from 3-hydroxy-4-methoxybenzaldehyde exhibited specific physicochemical properties, such as heat of fusion, entropy of fusion, and band gap energy . These findings can provide a comparative basis for predicting the properties of 4-Butoxy-3-methoxybenzaldehyde.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
4-Butoxy-3-methoxybenzaldehyde, similar to its derivatives, can be synthesized through reactions like O-alkylation and Vilsmeier-Hack (V-H) reactions. Optimal conditions involve specific catalysts, reaction times, and temperatures for high yields (Lu Yong-zhong, 2011).
Structural Analysis
Derivatives of methoxybenzaldehyde, including 4-Butoxy-3-methoxybenzaldehyde, have been studied for their crystal structures, conformations, and hydrogen-bonding patterns, which are crucial for understanding their chemical behavior and interactions (L. Gomes et al., 2018).
Intermolecular Interactions
Studies on derivatives like 4-methoxybenzaldehyde have explored their structural and electronic properties, intermolecular interactions, and potential as inhibitors for certain enzymes, providing insights into their biochemical applications (H. Ghalla et al., 2018).
Applications in Material Science
Nonlinear Optical Properties
The non-linear optic (NLO) properties of derivatives, such as 4-methoxybenzaldehyde, are of interest in materials science for potential applications in optical technologies (A. Abbas et al., 2016).
Electrochemical Applications
Derivatives of 4-Butoxy-3-methoxybenzaldehyde have been utilized in electrochemical applications, such as in the efficient oxidation of alcohols to aldehydes, highlighting their potential in synthetic chemistry and industrial processes (Ahmed Iragi et al., 1995).
Biomedical Research
Antimicrobial and Antioxidant Properties
Certain derivatives show promising antimicrobial and antiaflatoxigenic activities, suggesting potential applications in food preservation and pharmaceuticals (Nanishankar V. Harohally et al., 2017).
Biochemical Research
Compounds like 4-hydroxy-3-methoxybenzaldehyde have been explored for their anti-inflammatory, analgesic, and anti-asthmatic activities, providing a basis for their use in medical research and drug development (Young-Woon Jang et al., 2010).
Environmental and Analytical Chemistry
Electrosynthesis
Studies on derivatives like 4-methoxybenzaldehyde have been conducted in the context of electrosynthesis, demonstrating their role in the development of environmentally friendly synthetic methods (Rebecca S. Sherbo et al., 2018).
Electrochemical Sensing
The development of electrochemical sensors using derivatives of 4-Butoxy-3-methoxybenzaldehyde, such as for the detection of vanillin, indicates their utility in analytical chemistry (V. Manikandan et al., 2022).
properties
IUPAC Name |
4-butoxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQRSBASPLRAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366361 | |
Record name | 4-butoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-3-methoxybenzaldehyde | |
CAS RN |
51301-87-2 | |
Record name | 4-Butoxy-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51301-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-butoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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